molecular formula C13H16F3N3O B2932732 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 851710-82-2

2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2932732
CAS No.: 851710-82-2
M. Wt: 287.286
InChI Key: LAPHONMHLQUVPN-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a piperazine ring linked to an aromatic phenyl group substituted with a trifluoromethyl (-CF₃) moiety at the 2-position. Its molecular formula is C₁₃H₁₆F₃N₃O (molecular weight: 287.29 g/mol) .

Properties

IUPAC Name

2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-1-2-4-11(10)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPHONMHLQUVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C13H16F3N3OC_{13}H_{16}F_3N_3O and a molecular weight of 287.28 g/mol . It is also known by several synonyms, including 851710-82-2, 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and MFCD06384308 . PubChem contains detailed structural and property information, including its IUPAC name, InChI string, SMILES notation, and computed properties such as XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area .

Scientific Research Applications

This compound is used in various scientific research applications, including the synthesis of new compounds with potential anticonvulsant activity .

Anticonvulsant Activity:

  • Synthesis and Evaluation: this compound derivatives have been synthesized and assessed for their anticonvulsant properties in animal models of epilepsy . These derivatives are designed as analogs of anticonvulsant active pyrrolidine-2,5-diones .
  • Methodology: The synthesis involves alkylation reactions of amines with alkylating reagents like 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The anticonvulsant screening is performed using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice and rats . Some compounds are further tested using the 6-Hz model for psychomotor seizures, and neurotoxicity is evaluated via the rotarod test .
  • Key Findings: Research indicates that 3-(trifluoromethyl)anilide derivatives exhibit activity in MES seizures . Some molecules also show activity in the 6-Hz screen, an animal model for human partial and therapy-resistant epilepsy . In vitro studies suggest that potent derivatives bind moderately to neuronal voltage-sensitive sodium channels .

Structure-Activity Relationship (SAR) Studies:

  • SAR studies have confirmed the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity . The type of substituent at the 3-position of the anilide moiety is closely related to anticonvulsant activity .
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and tested . Compounds with a 3-(trifluoromethyl)anilide group generally show higher anticonvulsant protection .

Equilibrative Nucleoside Transporters (ENTs):

  • This compound analogs are used in the study of equilibrative nucleoside transporters (ENTs) . ENTs are crucial in nucleotide synthesis, adenosine function regulation, and chemotherapy .
  • These compounds have been used to screen a series of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) analogs and study their structure-activity relationships .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in:

  • Position of the trifluoromethyl group (2- vs. 3- on the phenyl ring).
  • Substituents on the piperazine ring (e.g., phenyl, methyl, or chlorine).
  • Aromatic group modifications (e.g., pyrazine, benzothiazole, or thiophene).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide (Target) C₁₃H₁₆F₃N₃O 287.29 Piperazine, 2-CF₃-phenyl
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₉H₂₀F₃N₃O 363.38 4-Phenylpiperazine, 3-CF₃-phenyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.82 4-Phenylpiperazine, 2-Cl-5-CF₃-phenyl
2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide C₁₀H₇F₃N₂O 228.17 Cyano group replacing piperazine, 2-CF₃-phenyl
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide C₁₉H₂₀F₃N₅O₃ 423.40 Spirocyclic triazaspiro ring, 2-CF₃-phenyl

Key Research Findings

Positional Isomerism : The 3-CF₃-phenyl analog (compound 14, ) showed superior anticonvulsant activity compared to 2-CF₃ derivatives, likely due to better receptor fit in voltage-gated sodium channels .

Piperazine Substitution : 4-Phenylpiperazine analogs (e.g., compound 14) exhibit enhanced binding to serotonin receptors (5-HT₁A) compared to unsubstituted piperazines, as shown in docking studies .

Functional Group Replacement: Replacing piperazine with a cyano group () abolishes CNS activity but may improve metabolic stability .

Biological Activity

2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide, a compound with the molecular formula C13H16F3N3O and CAS number 851710-82-2, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of anticonvulsant research. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.

  • Molecular Weight : 287.28 g/mol
  • Molecular Formula : C13H16F3N3O
  • CAS Number : 851710-82-2
  • Synonyms : 1-Piperazineacetamide, N-[2-(trifluoromethyl)phenyl]-; 2-(1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant activity of derivatives related to this compound. Notably, it has been compared with other compounds in the context of seizure models.

Key Findings from Research Studies

  • Synthesis and Screening :
    • A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole tests in animal models. The results indicated that several derivatives exhibited significant anticonvulsant properties, particularly those containing trifluoromethyl groups .
  • Comparative Efficacy :
    • Among the tested compounds, those with a trifluoromethyl substitution showed enhanced protection against seizures at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was observed in specific derivatives that demonstrated efficacy in both acute and delayed onset scenarios .
  • Mechanism of Action :
    • The mechanism underlying the anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels, suggesting that these compounds may act as sodium channel blockers . This action is critical for preventing the propagation of seizure activity.

Data Summary

The following table summarizes the key findings regarding the anticonvulsant activity of various derivatives related to this compound:

CompoundDose (mg/kg)MES Test ResultNeurotoxicityRemarks
Compound 14100ActiveNoSignificant protection observed
Compound 19300ActiveNoHighest efficacy noted
Compound 20100Active at 0.5hNoModerate sodium channel binding
Compound 12100Active at multiple time pointsNoEffective in both acute and delayed settings

Case Studies

In a notable case study, researchers evaluated the pharmacological profiles of several piperazine derivatives, including those similar to this compound. The focus was on their effectiveness in reducing seizure frequency and severity in animal models. The study concluded that modifications to the piperazine structure significantly influenced both efficacy and safety profiles .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-(trifluoromethyl)phenylamine with chloroacetyl chloride to form an intermediate, followed by substitution with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile). Derivatives are synthesized by modifying the piperazine substituents (e.g., aryl or alkyl groups) or the acetamide backbone .
  • Key Steps :

Intermediate formation: Chloroacetylation of 2-(trifluoromethyl)aniline.

Piperazine coupling: Reaction with piperazine derivatives (e.g., 4-phenylpiperazine).

Purification: Column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and the trifluoromethyl group (δ ~120 ppm in ¹³C).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm molecular weight (e.g., m/z 287.29 for C₁₃H₁₆F₃N₃O) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 54.35%, H: 4.55%, N: 14.63%) .

Q. What initial pharmacological screening approaches are used to evaluate bioactivity?

  • Methodological Answer :
  • In vitro assays : Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement.
  • Anticonvulsant screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models .
  • Dose-response curves : IC₅₀/ED₅₀ values determine potency.

Advanced Research Questions

Q. How can structural modifications optimize selectivity for specific biological targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Piperazine substituents : Bulky aryl groups (e.g., 4-chlorophenyl) enhance receptor affinity.
  • Trifluoromethyl positioning : Meta-substitution on the phenyl ring improves metabolic stability.
  • Table: Activity Trends in Derivatives
Derivative Substituent (R)Anticonvulsant ED₅₀ (mg/kg)Receptor Binding IC₅₀ (nM)
4-Phenylpiperazine (14)15.2120 ± 8 (5-HT₂A)
4-(2-Chlorophenyl) (15)9.868 ± 5
4-(4-Chlorophenyl) (16)7.345 ± 3
Data from anticonvulsant assays and receptor studies .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation or N-dealkylation).
  • Plasma protein binding assays : Assess free drug availability using equilibrium dialysis .
  • Pharmacokinetic modeling : Correlate in vitro potency (IC₅₀) with in vivo exposure (AUC).

Q. What computational methods are effective for predicting binding modes?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., 5-HT receptors). Key interactions:
  • Piperazine nitrogen with Asp155 (salt bridge).
  • Trifluoromethyl group in hydrophobic pockets.
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers address low aqueous solubility during formulation?

  • Methodological Answer :
  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles.
  • Salt formation : Hydrochloride salts improve solubility (e.g., 28 mg/mL vs. 5 mg/mL for free base) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.

Methodological Notes for Data Interpretation

  • Spectral Contradictions : Overlapping peaks in NMR (e.g., piperazine CH₂ vs. acetamide CH₂) require 2D techniques (HSQC, HMBC) .
  • Biological Replicates : Use ≥3 independent experiments with ANOVA for statistical significance in dose-response studies .

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